2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzo[f][1,4]oxazepine core fused with a nitrophenyl and oxoethyl group. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves several steps. One common method includes the cyclization of substituted isoindole derivatives to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . Another approach involves the esterification of biologically active salicylanilides with some N-protected amino acids . Industrial production methods may utilize microwave heating to synthesize pyrimido-oxazepine analogs .
Chemical Reactions Analysis
2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biochemical pathways.
Medicine: Benzoxazepine derivatives have shown promise in treating cancer, tuberculosis, and other diseases.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. Molecular docking and dynamics studies have been carried out to understand the binding pattern and stability of the protein-ligand complex .
Comparison with Similar Compounds
2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be compared with other benzoxazepine derivatives, such as:
2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine: Known for its anticancer properties.
4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine: Exhibits potent cytotoxicity in breast cancer cells.
2,2,4-trimethyl-2,3-dihydrobenzothiazepine: Studied for its biological activities.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-7-2-3-8-16(14)26-11)10-15(21)12-5-4-6-13(9-12)20(24)25/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOPBCYOXLAHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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